1-Piperidineacetanilide, 4'-amino-, hydrochloride
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Overview
Description
1-Piperidineacetanilide, 4’-amino-, hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is significant in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidineacetanilide, 4’-amino-, hydrochloride typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, including the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex.
Acylation: The acylation of the amino group with acetic anhydride or acetyl chloride to form the acetanilide derivative.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactions and microwave irradiation to enhance the efficiency and yield of the synthesis . These methods allow for the large-scale production of the compound with high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-Piperidineacetanilide, 4’-amino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, in solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-Piperidineacetanilide, 4’-amino-, hydrochloride has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Piperidineacetanilide, 4’-amino-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface, leading to downstream signaling events.
Inhibition of Enzymes: Inhibiting key enzymes involved in metabolic pathways.
Modulation of Gene Expression: Affecting the expression of genes involved in cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Piperine: An alkaloid derived from black pepper with various pharmacological properties.
Piperidinone: A ketone derivative of piperidine with potential biological activities.
Uniqueness
1-Piperidineacetanilide, 4’-amino-, hydrochloride is unique due to its specific structure, which combines the piperidine ring with an acetanilide moiety and an amino group.
Properties
CAS No. |
108873-10-5 |
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Molecular Formula |
C13H20ClN3O |
Molecular Weight |
269.77 g/mol |
IUPAC Name |
N-(4-aminophenyl)-2-piperidin-1-ylacetamide;hydrochloride |
InChI |
InChI=1S/C13H19N3O.ClH/c14-11-4-6-12(7-5-11)15-13(17)10-16-8-2-1-3-9-16;/h4-7H,1-3,8-10,14H2,(H,15,17);1H |
InChI Key |
JOQXSIVLRZLEHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=CC=C(C=C2)N.Cl |
Origin of Product |
United States |
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